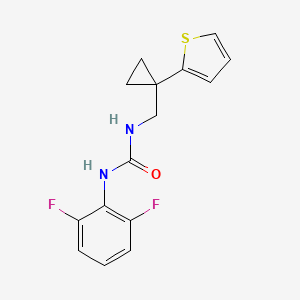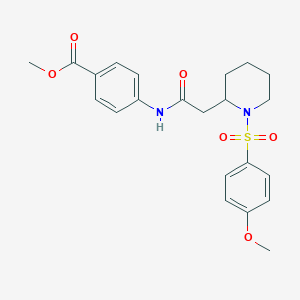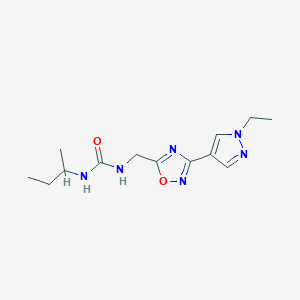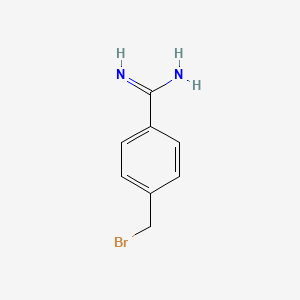
1-(2,6-Difluorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is a synthetic organic compound characterized by the presence of a difluorophenyl group, a thiophenyl group, and a cyclopropylmethyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Cyclopropylmethyl Intermediate: This step involves the reaction of thiophene-2-carbaldehyde with cyclopropylmethylamine under acidic conditions to form the corresponding imine, followed by reduction to yield the cyclopropylmethylamine derivative.
Coupling with Difluorophenyl Isocyanate: The cyclopropylmethylamine derivative is then reacted with 2,6-difluorophenyl isocyanate under mild conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced under strong reducing conditions.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl and thiophenyl groups can enhance binding affinity and specificity, while the urea moiety can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorophenyl)-3-(cyclopropylmethyl)urea: Lacks the thiophenyl group, which may reduce its bioactivity.
1-(2,6-Difluorophenyl)-3-((1-(furan-2-yl)cyclopropyl)methyl)urea: Contains a furan ring instead of thiophene, which can alter its chemical and biological properties.
Uniqueness
1-(2,6-Difluorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is unique due to the presence of both difluorophenyl and thiophenyl groups, which can enhance its chemical reactivity and biological activity. The cyclopropylmethyl urea moiety also contributes to its stability and potential interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2OS/c16-10-3-1-4-11(17)13(10)19-14(20)18-9-15(6-7-15)12-5-2-8-21-12/h1-5,8H,6-7,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJXXFHKRHVRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=C(C=CC=C2F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2472501.png)

![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/new.no-structure.jpg)
![N-(4-methoxyphenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2472504.png)


![3-(4-methoxyphenyl)-7-((2-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2472508.png)

